molecular formula C9H14O4 B2786378 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid CAS No. 1989672-04-9

3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid

Cat. No.: B2786378
CAS No.: 1989672-04-9
M. Wt: 186.207
InChI Key: YTNFZCRMQDLXSV-UHFFFAOYSA-N
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Description

3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol [ ]. This dicarboxylic acid features a central cyclopropane ring substituted with two carboxyethyl chains, a structure represented by the SMILES notation C1CC1(CCC(=O)O)CCC(=O)O [ ]. Available for research applications, this compound is characterized by several predicted physical properties, including a boiling point of 390.0±15.0 °C and a density of 1.249±0.06 g/cm³ [ ]. Its acidic nature is indicated by a predicted pKa of 4.47±0.10, which is valuable information for researchers planning reactions involving ionization or salt formation [ ]. The molecular structure offers a rigid cyclopropyl scaffold, making it a potential building block in organic synthesis, materials science, and medicinal chemistry for the development of novel compounds. As a dicarboxylic acid, it may also serve as a precursor for the synthesis of more complex molecules. Researchers can source this compound from various suppliers, with catalog numbers such as MFCD30342873 [ ]. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(2-carboxyethyl)cyclopropyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7(11)1-3-9(5-6-9)4-2-8(12)13/h1-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNFZCRMQDLXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of a cyclopropyl derivative with a carboxyethylating agent under controlled conditions to introduce the carboxyethyl group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl ring and carboxyethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane-Containing Propanoic Acid Derivatives

  • Propanoic acid, 2-[3-[1-[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]cyclopropyl]phenoxy]- (2S) (): Aryl and indole substituents increase hydrophobicity, likely improving membrane permeability compared to the target compound .

Thiophene-Substituted Propanoic Acids

  • 3-(2-Thienyl)propanoic acid (CAS 54955-39-4): Features a thiophene ring instead of cyclopropane, reducing ring strain but introducing π-conjugation. Used in polymer research and organic synthesis .
  • 2-(Thiophen-2-yl)propanoic acid: Demonstrates moderate skin and eye irritation hazards, suggesting that cyclopropane derivatives may offer safer handling profiles .

Sulfamoyl/Amino-Substituted Propanoic Acids

  • 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid (): Sulfamoyl groups enhance hydrogen-bonding capacity, making it a candidate for antibacterial agents.
  • (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid (): The dihydroisoquinoline moiety introduces basicity, contrasting with the acidic cyclopropane-carboxylic acid backbone .

Biphenyl-Containing Propanoic Acids

  • (2S)-3-Biphenyl-4-yl-2-[(sulfanylacetyl)amino]propanoic acid (IC₅₀: 0.00032 mM, ): Sulfanyl groups improve metal-chelating ability, a property absent in the target compound. High ACE2 inhibitory activity suggests that cyclopropane derivatives might require additional functional groups for similar efficacy .

Data Tables

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Compound Name Key Substituents CAS Number Molecular Weight Key Property/Activity
3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid Cyclopropane, dicarboxylic acid N/A ~230.2 (estimated) High ring strain, bifunctional
3-(2-Thienyl)propanoic acid Thiophene ring 54955-39-4 156.20 Polymer research applications
(2S)-3-Biphenyl-4-yl-2-[(sulfanylacetyl)amino]propanoic acid Biphenyl, sulfanyl group N/A ~343.4 ACE2 inhibition (IC₅₀: 0.00032 mM)
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid Sulfamoyl group N/A ~244.3 Antibacterial candidate

Table 2: Inhibitory Concentrations of ACE2-Targeting Compounds ()

Compound Structure Summary IC₅₀ (mM)
Phosphinoyl-benzyl derivative 0.0008
Biphenyl-sulfanylacetyl derivative 0.00032
Cyclohexyl-mercaptopropanamido derivative 0.00042

Research Findings

  • Cyclopropane vs. Thiophene : Cyclopropane derivatives exhibit higher reactivity due to ring strain, whereas thiophene-substituted analogues benefit from aromatic stabilization .
  • Biological Activity : Biphenyl and sulfamoyl substituents correlate with enhanced enzyme inhibition (e.g., ACE2), suggesting that cyclopropane derivatives may require similar functionalization for therapeutic applications .
  • Synthetic Challenges : Cyclopropane rings complicate synthesis compared to thiophene or biphenyl systems, necessitating specialized reagents (e.g., Simmons-Smith reactions) .

Notes

  • Evidence gaps exist regarding its biological activity, requiring further experimental validation.
  • Structural comparisons emphasize the importance of substituent choice in tuning reactivity and function.

Biological Activity

3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid (abbreviated as CCPA) is a compound with notable biological activity, primarily recognized for its role as a buffering agent in biological systems. This article delves into its chemical properties, biological functions, and relevant research findings, supported by data tables and case studies.

CCPA has the chemical formula C8H12O4C_8H_{12}O_4 and is characterized by its unique cyclopropyl structure combined with a carboxyethyl group. Its buffering capabilities allow it to maintain pH levels between 6 and 8.5, which is crucial for various biological experiments and cell culture applications.

Biological Activity

Buffering Functionality
CCPA acts as a non-ionic organic buffer, stabilizing pH levels in cell culture media. This property is essential for maintaining cellular function and viability during experiments, particularly in environments where ionic strength needs to be controlled .

Influence on Enzyme Activity
Research indicates that CCPA's buffering capacity can significantly influence enzyme activity and metabolic processes within cells. By maintaining optimal pH conditions, CCPA facilitates enzymatic reactions that are sensitive to pH fluctuations.

Potential Therapeutic Roles
Studies exploring the interactions of CCPA with other biochemical compounds suggest potential therapeutic roles. Its ability to modulate pH may enhance the efficacy of certain drugs or reduce their side effects when used in pharmaceutical formulations.

Comparative Analysis of Similar Compounds

To better understand CCPA's uniqueness, a comparison with structurally similar compounds is presented below:

Compound Name Structure Unique Features
3-Cyclopropyl-2-methylpropanoic acidC7H12O2Contains a methyl group; used in synthetic pathways.
2-Carboxyethylcyclopropanecarboxylic acidC8H12O4Similar carboxyethyl moiety; potential use in drug development.
1-Carboxy-2-cyclopropylacetic acidC7H10O2Different positioning of carboxylic groups; studied for pharmacological properties.

The distinct combination of functional groups in CCPA sets it apart from these compounds, particularly concerning its pH stability and biological compatibility.

Case Studies and Research Findings

Several studies have investigated the biological activity of CCPA:

  • Cell Culture Applications : A study demonstrated that CCPA effectively maintained pH stability in various cell lines, enhancing cell viability during extended culture periods. This was particularly evident in experiments involving sensitive cell types that require strict pH control for optimal growth conditions.
  • Enzyme Activity Modulation : Another research effort examined how CCPA influenced the activity of specific enzymes involved in metabolic pathways. The results indicated that optimal enzyme function was achieved at pH levels stabilized by CCPA, suggesting its utility in metabolic studies .
  • Therapeutic Implications : Investigations into the compound's interactions with other biochemical agents revealed that CCPA could enhance the solubility and bioavailability of certain therapeutic drugs, potentially leading to improved treatment outcomes in pharmacological applications.

Q & A

Q. What are the recommended synthetic routes for 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation via carbene addition to alkenes or ring-closing metathesis. For example, a precursor like 2-carboxyethyl vinyl ether can undergo [2+1] cycloaddition using diazomethane derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Rh(II) complexes) must be optimized to minimize side products. Post-synthesis, acidic hydrolysis of esters yields the free carboxylic acids. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Key peaks include cyclopropane protons (δ 0.8–1.5 ppm, multiplet) and carboxylic acid protons (δ 10–12 ppm, broad). 13C^{13}\text{C} NMR confirms cyclopropane carbons (δ 8–15 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS detects molecular ion peaks (e.g., [M-H]^-) and fragments. High-resolution MS validates the molecular formula .
  • X-ray crystallography : Single-crystal analysis resolves the cyclopropane geometry and carboxylate positions .

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